4-((1-(benzylsulfonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one
CAS No.: 1798491-55-0
Cat. No.: VC6763165
Molecular Formula: C17H19NO5S
Molecular Weight: 349.4
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1798491-55-0 |
|---|---|
| Molecular Formula | C17H19NO5S |
| Molecular Weight | 349.4 |
| IUPAC Name | 4-(1-benzylsulfonylpyrrolidin-3-yl)oxy-6-methylpyran-2-one |
| Standard InChI | InChI=1S/C17H19NO5S/c1-13-9-16(10-17(19)22-13)23-15-7-8-18(11-15)24(20,21)12-14-5-3-2-4-6-14/h2-6,9-10,15H,7-8,11-12H2,1H3 |
| Standard InChI Key | IDMDDMMQCHECJA-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC(=O)O1)OC2CCN(C2)S(=O)(=O)CC3=CC=CC=C3 |
Introduction
Structural Overview
The compound consists of three primary structural components:
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Pyran-2-one Core: A six-membered lactone ring with a methyl substituent at position 6.
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Pyrrolidine Subunit: A five-membered nitrogen-containing ring attached via an ether bond to the pyranone core at position 4.
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Benzylsulfonyl Group: A benzene ring linked to the nitrogen atom of the pyrrolidine via a sulfonyl (-SO₂-) functional group.
This configuration suggests a potentially bioactive scaffold due to the presence of heterocycles and sulfonamide functionalities, which are commonly found in pharmaceutical compounds.
Synthesis
While specific synthesis details for this compound are not directly available in the provided sources, compounds with similar frameworks are typically synthesized through multistep organic reactions involving:
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Formation of the Pyranone Core: This is often achieved via condensation reactions involving β-keto esters and aldehydes or ketones.
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Functionalization at Position 4: The hydroxyl group on the pyranone can be converted to an ether by reacting with a halogenated pyrrolidine derivative.
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Introduction of the Benzylsulfonyl Group: Sulfonamide derivatives are usually synthesized by reacting amines with sulfonyl chlorides under basic conditions.
Potential Applications
The compound's structural features suggest potential biological or pharmaceutical applications:
Pharmacological Activity
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Sulfonamide Moiety: Known for antimicrobial, anti-inflammatory, and enzyme-inhibitory properties.
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Pyranone Core: Found in many natural products and synthetic drugs with antioxidant, anticancer, and antimicrobial activities.
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Pyrrolidine Ring: Commonly seen in bioactive molecules targeting neurological disorders or acting as enzyme inhibitors.
Drug Design
The combination of these elements makes this compound a candidate for:
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Protein kinase inhibition (e.g., SGK modulation).
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Anti-inflammatory activity through inhibition of enzymes like 5-lipoxygenase (5-LOX).
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Anticancer potential by targeting angiogenesis or other pathways.
Research Insights
Although direct studies on this compound are unavailable, related compounds have been studied extensively:
Analytical Characterization
To confirm its structure and purity, standard analytical techniques would be employed:
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NMR Spectroscopy (¹H and ¹³C): For elucidating the molecular framework.
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Mass Spectrometry (MS): To determine molecular weight and fragmentation patterns.
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Infrared Spectroscopy (IR): For identifying functional groups like -SO₂-, ether bonds, etc.
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Elemental Analysis: To verify the empirical formula.
Limitations and Future Research
Further studies are needed to:
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Optimize synthetic routes for higher yields and purity.
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Conduct in vitro and in vivo biological evaluations to explore its pharmacological potential.
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Perform computational docking studies to predict interactions with biological targets.
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